![molecular formula C20H24N2O3 B2669315 4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid CAS No. 1026755-19-0](/img/structure/B2669315.png)
4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
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Description
4-((2,6-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which plays a crucial role in the metabolism of certain amino acids. In
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic studies of related butanoic acid derivatives, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, indicate their potential in bonding and biological activities. These derivatives are found to inhibit Placenta growth factor (PIGF-1) and exhibit good pharmacological importance (Vanasundari et al., 2018).
Synthesis and Structure Analysis
The synthesis and structural analysis of complexes, like those involving zinc and aminophenolate ligands, demonstrate the potential of these compounds in forming stable molecular structures with applications in materials science (Habbadi et al., 1998).
Spectroelectrochemistry and Bioconjugation
Research into W(CO)5 complexes of related butanoic acids has led to the development of new IR-detectable metal–carbonyl tracers for the amino function. These complexes have applications in bioconjugation and spectroelectrochemical studies (Kowalski et al., 2009).
Ion Mobility Spectrometry
Studies involving ion mobility spectrometry, examining compounds like valinol and amino acids, provide insights into the molecular interactions and clustering behavior, which can be applied in analytical chemistry (Fernández-Maestre et al., 2010).
Amino Acid Analysis in Extraterrestrial Samples
Analysis of amino acids in meteoritic samples, such as the Murchison meteorite, has shown enantiomeric excesses in specific amino acids. This research provides insights into prebiotic chemistry and the origins of life (Cronin & Pizzarello, 1997).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to butanoic acid derivatives, demonstrates significant cytotoxic activity against various cancer cell lines. This research is critical in the field of medicinal chemistry (Deady et al., 2003).
properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-6-8-15(2)19(14)22-18(23)13-17(20(24)25)21-12-11-16-9-4-3-5-10-16/h3-10,17,21H,11-13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSENKHBUHQKOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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